An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one
An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(methylthio)pyrimidin-4(3H)-one is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structure in numerous biologically active compounds, including anticancer and antimicrobial agents. The presence of a bromine atom at the 5-position and a methylthio group at the 2-position provides unique electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties, potential synthetic routes, analytical characterization methods, and prospective biological activities of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one and related compounds is presented below. It is important to note that while specific experimental data for the target compound is limited in publicly accessible literature, data from structurally similar molecules provide valuable context and predictive insights.
Table 1: Physicochemical Data of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one and Related Compounds
| Property | 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one | 5-Bromo-2-(methylthio)pyrimidine | 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one |
| CAS Number | 81560-03-4 | 14001-67-3 | 50593-92-5[1] | 81560-06-7[2] |
| Molecular Formula | C₅H₅BrN₂OS | C₅H₅BrN₂S | C₆H₅BrN₂O₂S[1] | C₆H₇BrN₂OS[2] |
| Molecular Weight ( g/mol ) | 221.08 | 205.08 | 249.09[1] | 235.10[2] |
| Melting Point (°C) | Data not available | 63-68 | ~177 or 158-162 (decomposes)[1] | Data not available |
| Boiling Point (°C) | Data not available | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Very low aqueous solubility[1] | Data not available |
| pKa (Predicted) | Data not available | Data not available | 1.31 ± 0.10[1] | Data not available |
| LogP (Predicted) | Data not available | Data not available | Data not available | 1.2647[2] |
| Topological Polar Surface Area (TPSA) | Data not available | Data not available | Data not available | 34.89[2] |
Experimental Protocols
Proposed Synthesis of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one
A potential synthetic pathway involves the cyclization of a suitable precursor followed by bromination. A general one-pot reaction has been developed for the synthesis of 4-bromopyrimidines and condensed 4-bromopyrimidines.[3] Another approach could involve the bromination of a 2-thiouracil derivative. The synthesis of 5-halogeno-2-thiouracil derivatives has been previously reported.
3.1.1. Materials and Reagents:
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2-(Methylthio)pyrimidin-4(3H)-one
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N-Bromosuccinimide (NBS)
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Dimethylformamide (DMF)
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Sodium bicarbonate
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
3.1.2. Reaction Procedure:
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Dissolve 2-(methylthio)pyrimidin-4(3H)-one (1 equivalent) in DMF in a round-bottom flask equipped with a magnetic stirrer.
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Add N-Bromosuccinimide (1.1 equivalents) to the solution in portions at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate.
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Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one.
Characterization Methods
The structure and purity of the synthesized 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one would be confirmed using standard analytical techniques.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylthio protons and a singlet for the proton at the 6-position of the pyrimidine ring.
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¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the five carbon atoms in the molecule.
3.2.2. Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound. The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom.
3.2.3. Infrared (IR) Spectroscopy:
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The IR spectrum should show characteristic absorption bands for the C=O, C-N, and C-S functional groups present in the molecule.
Potential Biological Activity and Signaling Pathways
The pyrimidine scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities.
Kinase Inhibition
Numerous pyrimidine-based compounds have been developed as potent and selective kinase inhibitors.[4] Given its structural features, 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one could potentially target various kinases involved in cell signaling pathways implicated in cancer and other diseases. The pyrimidine core can mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases.[4]
Anticancer and Antimicrobial Activity
Pyrimidine derivatives are known to possess anticancer and antimicrobial properties.[1] The biological evaluation of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one against a panel of cancer cell lines and microbial strains would be a logical step to explore its therapeutic potential.
Pyrimidine Biosynthesis Pathway
As a pyrimidine derivative, this compound could potentially interact with enzymes involved in the de novo or salvage pathways of pyrimidine biosynthesis. These pathways are crucial for the synthesis of nucleotides required for DNA and RNA replication and are often upregulated in cancer cells, making them attractive targets for therapeutic intervention.
Visualizations
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a novel heterocyclic compound like 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one.
